2,6-Dicyano-4-methylpyridine 2,6-Dicyano-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 21635-92-7
VCID: VC3919907
InChI: InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3
SMILES: CC1=CC(=NC(=C1)C#N)C#N
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

2,6-Dicyano-4-methylpyridine

CAS No.: 21635-92-7

Cat. No.: VC3919907

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dicyano-4-methylpyridine - 21635-92-7

Specification

CAS No. 21635-92-7
Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name 4-methylpyridine-2,6-dicarbonitrile
Standard InChI InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3
Standard InChI Key UDIJBVDRYHKNDU-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1)C#N)C#N
Canonical SMILES CC1=CC(=NC(=C1)C#N)C#N

Introduction

Chemical and Physical Properties

2,6-Dicyano-4-methylpyridine belongs to the pyridine derivative family, distinguished by its electron-withdrawing cyano groups and a methyl substituent. These groups confer distinct electronic and steric characteristics, influencing its solubility, stability, and reactivity. Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC8H5N3\text{C}_8\text{H}_5\text{N}_3
Molar Mass143.15 g/mol
Density1.20±0.1g/cm31.20 \pm 0.1 \, \text{g/cm}^3
Boiling Point331.4 \pm 37.0 \, ^\circ\text{C}
pKa5.22±0.10-5.22 \pm 0.10
SolubilityModerately soluble in polar solvents

The compound’s low pKa (5.22-5.22) indicates strong electron-withdrawing effects from the cyano groups, which deprotonate the pyridine ring under mildly acidic conditions. Its boiling point (331.4C331.4^\circ\text{C}) suggests moderate volatility, consistent with aromatic nitriles. The methyl group at the 4-position enhances steric hindrance, potentially affecting its participation in substitution reactions.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis of 2,6-dicyano-4-methylpyridine involves the reaction of 2,6-pyridinedicarboxaldehyde with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) and dimethyl sulfate ((CH3)2SO4(\text{CH}_3)_2\text{SO}_4) in acetonitrile (CH3CN\text{CH}_3\text{CN}). The process proceeds via nucleophilic substitution, where the aldehyde groups are replaced by cyano groups. Key steps include:

  • Reagent Preparation: 2,6-Pyridinedicarboxaldehyde is dissolved in anhydrous acetonitrile.

  • Cyanation: Potassium carbonate acts as a base, facilitating the substitution of aldehyde groups with cyanide ions derived from dimethyl sulfate.

  • Reaction Conditions: The mixture is heated at reflux (~80°C) for 16 hours to ensure complete conversion.

  • Work-Up: The product is isolated via vacuum distillation or column chromatography, yielding 2,6-dicyano-4-methylpyridine as a crystalline solid.

This method is scalable for industrial production, with continuous flow reactors improving efficiency and yield. Alternative routes, such as direct cyanation of 4-methylpyridine using metal cyanides, remain less explored due to challenges in regioselectivity.

Chemical Reactivity

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophilic attacks to the 3- and 5-positions, though steric hindrance from the methyl group limits reactivity. For example, nitration typically requires harsh conditions (e.g., fuming HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) but yields 3-nitro derivatives selectively.

Nucleophilic Addition

The cyano groups undergo nucleophilic additions, forming imines or amidines when reacted with amines. For instance, treatment with hydrazine (N2H4\text{N}_2\text{H}_4) produces 2,6-dihydrazinyl-4-methylpyridine, a precursor to heterocyclic triads .

Coordination Chemistry

The compound serves as a ligand in coordination polymers, leveraging its dual cyano groups to bind transition metals. For example, reactions with Cu(I)\text{Cu}(\text{I}) salts yield luminescent complexes with potential applications in optoelectronics.

Applications in Research and Industry

Pharmaceutical Intermediates

2,6-Dicyano-4-methylpyridine is a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its cyano groups enable facile functionalization, as seen in the production of 2,6-bis(hetaryl)pyridines via ammonolysis .

Materials Science

The compound’s rigidity and electronic properties make it suitable for designing metal-organic frameworks (MOFs) and conductive polymers. Recent studies highlight its use in creating porous materials for gas storage.

Catalysis

Pd complexes incorporating 2,6-dicyano-4-methylpyridine ligands exhibit enhanced activity in cross-coupling reactions, attributed to the ligand’s strong electron-withdrawing effects.

Future Research Directions

  • Biological Activity Profiling: Systematic studies to evaluate its antimicrobial or anticancer potential.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Advanced Materials: Exploring its role in photovoltaics and sensors.

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